molecular formula C5H5NOS B3211157 3-Isothiazolecarboxaldehyde, 4-methyl- CAS No. 1083401-28-8

3-Isothiazolecarboxaldehyde, 4-methyl-

Cat. No.: B3211157
CAS No.: 1083401-28-8
M. Wt: 127.17 g/mol
InChI Key: ZAJXPADCCFOMLN-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxaldehyde, 4-methyl- is a heterocyclic organic compound featuring a five-membered isothiazole ring (comprising sulfur and nitrogen atoms) substituted with a methyl group at the 4-position and a carboxaldehyde group at the 3-position. Its structural analogs, such as isoxazole derivatives and ketones, offer indirect insights into its behavior (discussed below) .

Properties

IUPAC Name

4-methyl-1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-3-8-6-5(4)2-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXPADCCFOMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolecarboxaldehyde, 4-methyl- typically involves the reaction of 4-methylisothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 4-methylisothiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of 3-Isothiazolecarboxaldehyde, 4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolecarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isothiazolecarboxaldehyde, 4-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds from the provided evidence, with emphasis on heterocyclic systems and substituent effects.

Table 1: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Vapor Pressure (20°C) Flash Point Water Solubility Key Applications
3-Isothiazolecarboxaldehyde, 4-methyl- Isothiazole 4-methyl, 3-carboxaldehyde Not reported N/A N/A Synthetic intermediates
4-(Imidazol-1-ylmethyl)-5-methyl-3-isoxazolecarboxylic acid HCl Isoxazole 5-methyl, 4-imidazolylmethyl, carboxylic acid Not reported N/A Likely low (HCl salt) Pharmaceutical research
Methyl Isobutyl Ketone (MIBK) Ketone Branched alkyl chain 16 mm Hg 18°C Soluble Industrial solvent

Structural and Functional Analysis

Core Heterocycle Comparison Isothiazole vs. Isoxazole: The isothiazole ring (S and N atoms) differs from isoxazole (O and N atoms) in electronic and reactivity profiles. Substituent Effects: The carboxaldehyde group in 3-Isothiazolecarboxaldehyde enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation reactions). In contrast, the carboxylic acid derivatives in isoxazole (e.g., 4-(imidazolylmethyl)-5-methyl compound) exhibit hydrogen-bonding capacity, favoring salt formation or coordination chemistry .

Physical Properties Volatility: MIBK, a ketone, has high volatility (vapor pressure: 16 mm Hg) due to its nonpolar structure, whereas heterocyclic aldehydes like 3-Isothiazolecarboxaldehyde likely exhibit lower volatility owing to polar functional groups and aromaticity .

Reactivity and Applications 3-Isothiazolecarboxaldehyde: The aldehyde group enables use in Schiff base formation or as a precursor for heterocyclic expansion. Its methyl group may sterically hinder certain reactions, influencing regioselectivity.

Research Findings and Limitations

  • Synthesis Challenges : Direct synthesis routes for 3-Isothiazolecarboxaldehyde, 4-methyl- are sparsely documented. Analogous isoxazole syntheses often involve cyclization of β-diketones or nitrile oxides, but sulfur incorporation in isothiazoles requires specialized reagents (e.g., Lawesson’s reagent) .
  • Thermal Stability : Isothiazoles generally exhibit lower thermal stability compared to isoxazoles due to weaker S–N bonds versus O–N bonds, which may limit high-temperature applications .

Biological Activity

3-Isothiazolecarboxaldehyde, 4-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : 4-Methyl-3-isothiazolecarboxaldehyde
  • Molecular Formula : C5H5NOS
  • Molecular Weight : 143.16 g/mol

Biological Activities

3-Isothiazolecarboxaldehyde, 4-methyl- exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound has notable antimicrobial properties against various bacteria and fungi.
  • Antioxidant Properties : It has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges DPPH free radicals
Anti-inflammatoryReduces TNF-α levels

The mechanisms underlying the biological activities of 3-isothiazolecarboxaldehyde, 4-methyl- are multifaceted:

  • Enzyme Inhibition : The compound inhibits certain enzymes involved in microbial metabolism and inflammatory processes.
  • Receptor Modulation : It may interact with specific receptors involved in oxidative stress responses.

Case Studies

Several case studies highlight the therapeutic potential of 3-isothiazolecarboxaldehyde, 4-methyl-:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against clinical isolates of bacteria. The results showed significant inhibition zones, indicating strong activity.
    • Findings : Minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating efficacy comparable to conventional antibiotics.
  • Case Study on Antioxidant Activity :
    • In vitro assays were conducted to assess the antioxidant capacity using the DPPH assay.
    • Results : The compound exhibited a dose-dependent scavenging effect, with IC50 values suggesting potent antioxidant activity.
  • Case Study on Anti-inflammatory Properties :
    • An experimental model of inflammation was used to evaluate the anti-inflammatory effects in vivo.
    • Outcome : Administration of the compound significantly reduced swelling and inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Isothiazolecarboxaldehyde, 4-methyl-
Reactant of Route 2
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3-Isothiazolecarboxaldehyde, 4-methyl-

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